[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine
Description
Properties
Molecular Formula |
C11H20N2S |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(1-thiophen-2-ylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H20N2S/c1-10(11-6-4-9-14-11)12-7-5-8-13(2)3/h4,6,9-10,12H,5,7-8H2,1-3H3 |
InChI Key |
SGKXPXZKHPMGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Methodology:
Research Findings:
- A notable synthesis involved reacting 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one with methylating agents or amines under controlled conditions, leading to the formation of the target amine (Reference).
Oxidation-Reduction Pathways
Oxidation and reduction steps are frequently employed to modify intermediates, especially in the synthesis of amino alcohols or related derivatives.
Key Procedures:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Oxidation | Aluminum-nickel catalyst in formic acid | Reflux | To form key intermediates with oxidized functionalities |
| Reduction | Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) | Reflux | To reduce oxidized intermediates to amines or alcohols |
Research Data:
- The oxidation of precursor compounds followed by reduction with LiAlH₄ has been used to produce intermediates such as 1-(thiophen-2-yl)ethylamine, which are then further functionalized (Reference).
Multicomponent Reactions (Petasis Reaction)
The Petasis multicomponent reaction offers a versatile route for synthesizing complex amino derivatives, including [3-(Dimethylamino)propyl][1-(thiophen-2-yl)ethyl]amine.
Procedure Highlights:
- Utilizes aldehydes, amines, and boronic acids or related compounds.
- Mild conditions with no need for complex catalysts.
- Formation of functionalized 2-aminothiophenes, which can be further transformed into the target amine.
Research Insights:
- A recent study demonstrated the synthesis of 2-aminothiophenes via a Petasis reaction, followed by intramolecular cyclization to yield the desired amino compounds (Reference).
Hydrogenation of Ketone Precursors
Hydrogenation of ketone intermediates provides an efficient route to amino alcohols, which can be converted into the target compound.
Process Details:
- Starting Material: 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
- Catalyst: Manganese-based catalysts (Mn-Cat.1).
- Conditions: Hydrogen pressure of 30 bar, temperature of 50°C, in ethanol solvent.
- Outcome: High conversion (>99%), yield (~97%), and enantioselectivity (~74%).
Research Data:
- This method was detailed in recent patent literature, demonstrating a practical approach to synthesizing the compound with high stereoselectivity (Reference).
Amide Formation and Cyclization
Another approach involves acylation of amino groups followed by cyclization to form heterocyclic structures, which are then opened or modified to obtain the target amine.
Typical Procedure:
- Reacting acyl chlorides derived from thiophene derivatives with amines.
- Cyclization using coupling reagents like EDC or DCC.
- Final reduction or methylation steps to produce the desired amine.
Research Findings:
- This pathway has been used to synthesize various thiophene-based amines, with yields ranging from 56% to 88%, depending on the specific conditions and reagents used (Reference).
Summary of Key Data
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Alkylation & Reductive Amination | Haloalkanes, amines | Reflux, mild | Variable | Suitable for straightforward synthesis |
| Oxidation-Reduction | Metal catalysts, hydrides | Reflux | 80-90% | Produces intermediates for further modification |
| Multicomponent (Petasis) | Aldehydes, amines, boronic acids | Mild, ambient | 56-88% | Versatile, functionalized derivatives |
| Hydrogenation | Ketone precursors, Mn catalysts | 50°C, 30 bar H₂ | 97%, high enantioselectivity | Efficient for chiral synthesis |
| Cyclization & Coupling | Acyl chlorides, coupling reagents | Room temperature | 56-88% | Good for heterocyclic derivatives |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the amine groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine is used as a ligand in coordination chemistry and as a building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of pharmaceuticals targeting neurological pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including as antidepressants and antipsychotics .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can have therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-Substituted Analogs
[3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine (CAS 1339132-25-0)
- Molecular Formula : C₁₂H₂₂N₂S (MW: 226.38 g/mol) .
- Structural Difference : Methyl group at the 3-position of the thiophene ring.
- Impact: Increased steric hindrance may reduce reactivity in catalytic applications.
(propan-2-yl)[1-(thiophen-3-yl)ethyl]amine
- Molecular Formula : C₉H₁₅NS (MW: 171.26 g/mol) .
- Structural Difference : Thiophen-3-yl substituent instead of 2-position.
- Impact: Altered π-orbital orientation, modifying interactions with aromatic systems in drug targets or catalysts. Reduced steric bulk compared to dimethylamino propyl chain.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Molecular Formula: C₈H₁₃NOS (MW: 171.26 g/mol) .
- Structural Difference: Hydroxyl group replaces dimethylamino propyl chain.
- Impact :
- Enhanced hydrogen-bonding capacity, increasing solubility in polar solvents.
- Reduced basicity compared to tertiary amines, limiting catalytic utility.
Phenyl-Substituted Analogs
[3-(Dimethylamino)propyl][1-(4-methoxyphenyl)ethyl]amine
Pharmacologically Relevant Analogs
Duloxetine Hydrochloride
- Molecular Formula: C₁₈H₂₀ClNO₂S (MW: 333.88 g/mol) .
- Structural Features : Thiophen-2-yl group attached to a propan-1-amine chain, with a naphthalene substituent.
- Comparison: Both compounds share a thiophen-2-yl-ethylamine backbone. Duloxetine’s larger aromatic system (naphthalene) enhances serotonin/norepinephrine reuptake inhibition, while the target compound’s dimethylamino propyl group may offer different pharmacokinetic profiles.
N,N′-Bis[3-(dimethylamino)propyl]urea (Amine 3)
- Molecular Formula : C₁₁H₂₆N₄O (MW: 230.36 g/mol) .
- Structural Difference: Dual dimethylamino propyl groups linked by urea.
- Impact :
- Enhanced catalytic activity in polyurethane foam synthesis due to multiple amine sites.
- The target compound’s thiophene moiety may introduce selectivity in coordination or acid-base reactions.
1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide Hydrochloride (WSC)
Research Implications
- Catalysis: The dimethylamino propyl group in the target compound may enhance base strength compared to primary amines (e.g., N,N-diethyl-1,3-propanediamine) , while the thiophene ring could stabilize intermediates via π-stacking.
- Synthetic Utility : The compound’s dual amine sites and sulfur atom make it a candidate for chelation or heterocyclic synthesis .
Biological Activity
[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a propyl chain and an ethyl group linked to a thiophene ring. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in neurological and oncological contexts.
The biological activity of [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine can be attributed to several mechanisms:
- Neurotransmitter Modulation : The dimethylamino group may enhance the compound's ability to interact with neurotransmitter receptors, potentially influencing mood and cognition.
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth by inducing apoptosis and cell cycle arrest, particularly in the G2/M phase. This suggests that [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine may exhibit similar properties.
Biological Activity Overview
Case Studies
- Antitumor Efficacy : A study investigated the effect of thiophene derivatives on cancer cell lines. The results indicated that compounds with similar structures to [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine significantly reduced cell viability in various cancer types, suggesting its potential as an anticancer agent .
- Neuropharmacological Effects : Research on related compounds showed promise in treating neurodegenerative diseases by modulating neurotransmitter levels. The findings suggest that [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine could be beneficial in conditions like depression or anxiety disorders .
- Antimicrobial Activity : A review highlighted the antibacterial properties of thiophene derivatives, noting that compounds similar to [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine exhibited significant activity against antibiotic-resistant strains of bacteria, supporting its potential use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
